molecular formula C8H5BrIN B15248142 2-(2-Bromo-3-iodophenyl)acetonitrile

2-(2-Bromo-3-iodophenyl)acetonitrile

Cat. No.: B15248142
M. Wt: 321.94 g/mol
InChI Key: JCADWVHWWXUBDV-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrIN It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-iodophenyl)acetonitrile typically involves the bromination and iodination of phenylacetonitrile. One common method is the sequential halogenation of phenylacetonitrile using bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-3-iodophenyl)acetonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetonitrile: Similar structure but lacks the iodine atom.

    2-Iodophenylacetonitrile: Similar structure but lacks the bromine atom.

    2-Bromo-5-iodophenylacetonitrile: Similar structure with different substitution pattern.

Uniqueness

2-(2-Bromo-3-iodophenyl)acetonitrile is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

2-(2-bromo-3-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5BrIN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2

InChI Key

JCADWVHWWXUBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)CC#N

Origin of Product

United States

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